molecular formula C22H22BrNO6 B5028733 Ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate

Ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate

Cat. No.: B5028733
M. Wt: 476.3 g/mol
InChI Key: YECZYSMGUQNDHR-UHFFFAOYSA-N
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Description

Ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoate ester linked to a bromophenyl group through a series of oxo and ethoxy linkages, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of a strong acid catalyst. This is followed by the acylation of the resulting ethyl 4-aminobenzoate with 5-oxopentanoic acid chloride under anhydrous conditions. The final step involves the reaction of the intermediate with 2-(4-bromophenyl)-2-oxoethoxy, facilitated by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is common to maintain the precision required for such complex syntheses .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate
  • Ethyl 4-((4-bromophenyl)amino)benzoate

Uniqueness

Ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H22BrNO6

Molecular Weight

476.3 g/mol

IUPAC Name

ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate

InChI

InChI=1S/C22H22BrNO6/c1-2-29-22(28)16-8-12-18(13-9-16)24-20(26)4-3-5-21(27)30-14-19(25)15-6-10-17(23)11-7-15/h6-13H,2-5,14H2,1H3,(H,24,26)

InChI Key

YECZYSMGUQNDHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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